2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . Another approach involves the use of nitrile oxides in a (3 + 2) cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may utilize catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their eco-friendly nature and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid
- 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
Comparison: 2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(7-chloro-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H6ClNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13) |
InChI Key |
AAXOTHCDGZSEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.